molecular formula C12H13ClIN B12544811 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide CAS No. 654069-86-0

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide

Cat. No.: B12544811
CAS No.: 654069-86-0
M. Wt: 333.59 g/mol
InChI Key: VOSAKFGTHSFIOA-UHFFFAOYSA-M
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Description

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide is a chemical compound with the molecular formula C12H13ClIN. It is known for its unique structure, which includes a quinoline ring substituted with chlorine, ethyl, and methyl groups. This compound is often used in various scientific research applications due to its distinctive properties.

Properties

CAS No.

654069-86-0

Molecular Formula

C12H13ClIN

Molecular Weight

333.59 g/mol

IUPAC Name

7-chloro-1-ethyl-2-methylquinolin-1-ium;iodide

InChI

InChI=1S/C12H13ClN.HI/c1-3-14-9(2)4-5-10-6-7-11(13)8-12(10)14;/h4-8H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

VOSAKFGTHSFIOA-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=CC2=C1C=C(C=C2)Cl)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide typically involves the alkylation of 7-chloro-2-methylquinoline with ethyl iodide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium thiocyanate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry

The compound serves as a precursor in the synthesis of carbocyanine dyes, which are widely used in various chemical applications. These dyes are important for their vibrant colors and stability, making them suitable for industrial uses such as textiles and biological staining.

Biology and Medicine

Carbocyanine dyes derived from 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide have been utilized in biological staining and imaging techniques. They are particularly valuable in fluorescence microscopy, where they help visualize cellular components. The interaction of these dyes with biological membranes can affect cellular processes, potentially leading to applications in drug delivery systems.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

Table 1: Comparison of Biological Activities of Quinoline Derivatives

Compound NameActivityReference
7-Chloro-1-ethyl-2-methylquinolin-1-ium iodideAntimicrobial
6-Chloro-1-methylquinolin-1-ium iodideAnticancer
1-Ethyl-2-methylquinolinium iodideDye precursor

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide against several bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Industrial Applications

In addition to its use in biological applications, this compound is also employed in the production of dyes and pigments for industrial purposes. Its derivatives are utilized in creating vibrant colors for various products, including textiles and plastics.

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to interfere with cellular processes makes it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methylquinolinium iodide
  • 7-Chloroquinoline
  • 2-Methylquinoline

Uniqueness

Compared to similar compounds, 7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine substitution at the 7-position and the presence of both ethyl and methyl groups make it a versatile compound for various applications.

Biological Activity

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and ion channel modulation properties, supported by recent research findings and data.

Molecular Formula : C₁₀H₁₀ClN₂I
Molecular Weight : 305.55 g/mol
CAS Number : 32596-83-1

Antimicrobial Activity

Research indicates that 7-chloro-1-ethyl-2-methylquinolin-1-ium iodide exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (µM)
Staphylococcus aureus20
Escherichia coli40
Multi-drug resistant S. aureus30

Studies have shown that this compound can inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies reported that:

Cell Line IC₅₀ (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)10
A549 (Lung cancer)12

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and enzyme inhibition .

Ion Channel Modulation

7-Chloro-1-ethyl-2-methylquinolin-1-ium iodide has been investigated for its effects on ion channels, particularly potassium channels. Studies have demonstrated that it can block specific potassium channels, which are crucial for cellular excitability:

Ion Channel Type Effect
SKCa (Small Conductance Calcium-activated K+ Channels)Blockage observed at concentrations > 10 µM

This modulation of ion channels highlights its potential in treating conditions related to excitability disorders .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A controlled study assessed the efficacy of various quinolinium derivatives, including 7-chloro-1-ethyl-2-methylquinolin-1-ium iodide, against multi-drug resistant bacterial strains. Results indicated superior activity compared to traditional antibiotics, suggesting potential for clinical applications .
  • Cancer Cell Line Inhibition Study : A study focused on the effect of the compound on MCF-7 breast cancer cells showed significant reduction in cell viability after treatment with varying concentrations over a period of 48 hours. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .

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